molecular formula C20H21NO5 B1237004 10-Ketonaltrexone CAS No. 96445-14-6

10-Ketonaltrexone

Número de catálogo B1237004
Número CAS: 96445-14-6
Peso molecular: 355.4 g/mol
Clave InChI: MLHMRULRADVYER-FUMNGEBKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

10-Ketonaltrexone is a chemically modified derivative of naltrexone, where the 10-hydroxy group is replaced with a keto group. This modification has been found to significantly diminish opioid effects at mu, kappa, and delta opioid receptor sites (Archer et al., 1985).

Synthesis Analysis

The synthesis of 10-Ketonaltrexone involves the oxidation of naltrexone 3-methyl ether to introduce the 10-keto group. One method for achieving this is by employing cerium ammonium nitrate in aqueous acetonitrile at ambient temperature, followed by further oxidation using Dess-Martin periodinane (Cain & Drummond, 2000). Another approach involves ortho-metallation of the naltrexone nucleus to introduce a 2-chloro functionality, followed by oxidation at the 10-position (Meredith et al., 2003).

Molecular Structure Analysis

The molecular structure of 10-Ketonaltrexone, characterized by the introduction of the 10-keto group, leads to a significant reduction in opioid receptor binding compared to naltrexone. This structural modification impacts its pharmacological profile, rendering it less potent at mu opioid receptor sites and exhibiting little affinity for kappa and delta sites (Archer et al., 1985).

Chemical Reactions and Properties

10-Ketonaltrexone undergoes typical reactions of ketones, such as nucleophilic addition. The presence of the keto group also influences its chemical behavior, particularly in terms of reactivity and interaction with biological targets. The diminished opioid effects of 10-Ketonaltrexone are a direct result of these chemical properties (Archer et al., 1985).

Physical Properties Analysis

The specific physical properties of 10-Ketonaltrexone, such as melting point, solubility, and crystalline structure, have not been detailed in the available literature. However, these properties are likely to be influenced by the presence of the keto group, which could affect aspects like solubility in various solvents and melting point.

Chemical Properties Analysis

10-Ketonaltrexone's chemical properties, including reactivity, stability, and interaction with biological molecules, are significantly altered compared to naltrexone due to the introduction of the 10-keto group. This modification reduces its affinity and potency at opioid receptor sites, impacting its pharmacological profile (Archer et al., 1985).

Aplicaciones Científicas De Investigación

Opioid Receptor Interaction

10-Ketonaltrexone has been studied for its interaction with opioid receptors. Archer et al. (1985) discovered that 10-Ketonaltrexone is far less potent than naltrexone at mu opioid receptor sites and also shows little affinity for kappa and delta sites. This finding is critical as it suggests the diminished opioid effects of 10-Ketonaltrexone at all binding sites due to the introduction of the 10-keto group in naltrexone and oxymorphone (Archer et al., 1985).

Neuroprotective Effects

Research has also explored the neuroprotective effects of substances related to 10-Ketonaltrexone. For example, Sha et al. (2020) studied dexmedetomidine's neuroprotective effects against ketamine-induced disruption in developing neural stem cells. This research is relevant as it explores the protective actions against anesthetic-induced neurotoxicity, which could be a potential area of interest for 10-Ketonaltrexone due to its relation to ketamine (Sha et al., 2020).

Antidepressant Effects

The antidepressant effects of ketamine, which is structurally related to 10-Ketonaltrexone, have been examined. Berman et al. (2000) conducted a study showing significant improvement in depressive symptoms following ketamine infusion. This suggests a potential role for NMDA receptor-modulating drugs, like ketamine, in depression treatment, which might extend to 10-Ketonaltrexone due to its structural similarities (Berman et al., 2000).

Safety And Hazards

The safety data sheet for 10-Ketonaltrexone suggests that it may be hazardous if inhaled, and contact with skin or eyes should be avoided. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of ingestion, it is advised to rinse the mouth and not induce vomiting .

Propiedades

IUPAC Name

(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,17-18,22,25H,1-2,5-9H2/t17-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHMRULRADVYER-FUMNGEBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2C(=O)C6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(=O)C6=C4C(=C(C=C6)O)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914505
Record name 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Ketonaltrexone

CAS RN

96445-14-6
Record name 10-Ketonaltrexone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096445146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6,10-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-OXONALTREXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFV7ALA2A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Ketonaltrexone
Reactant of Route 2
Reactant of Route 2
10-Ketonaltrexone
Reactant of Route 3
10-Ketonaltrexone
Reactant of Route 4
Reactant of Route 4
10-Ketonaltrexone
Reactant of Route 5
10-Ketonaltrexone
Reactant of Route 6
Reactant of Route 6
10-Ketonaltrexone

Citations

For This Compound
7
Citations
S Archer, A Seyed-Mozaffari, S Ward… - Journal of medicinal …, 1985 - ACS Publications
… 113 mg (49%) of almost pure 10ketonaltrexone, which after crystallization from benzene afforded 88 mg (38%) of pure 10-ketonaltrexone, which decomposed over the range 135-180 C: …
Number of citations: 20 pubs.acs.org
MC Campos-Mañas, I Ferrer, EM Thurman… - Science of The Total …, 2019 - Elsevier
Opioids, both as prescription drugs and abuse substances, have been a hot topic and a focus of discussion in the media for the last few years. Although the literature published shows …
Number of citations: 35 www.sciencedirect.com
MA Endoma-Arias, H Dela Paz, T Hudlicky - Molecules, 2019 - mdpi.com
The total synthesis of (+)-10-keto-oxycodone was attained from phenethyl acetate in a stereoselective manner. Absolute stereochemistry was established via enzymatic dihydroxylation …
Number of citations: 11 www.mdpi.com
CF Henderson - 1993 - search.proquest.com
Ethylketocyclazocine (EKC), a benzomorphan drug with a 10-oxo group, binds preferentially to κ opiate receptors. The aim of the present research was to introduce a 10-oxo group into …
Number of citations: 4 search.proquest.com
DL Larson, RM Jones, SA Hjorth… - Journal of medicinal …, 2000 - ACS Publications
Molecular modifications of both the kappa opioid antagonist norbinaltorphimine (norBNI, 1) and the kappa receptor have provided evidence that the selectivity of this ligand is conferred …
Number of citations: 53 pubs.acs.org
A Coop, RB Rothman, C Dersch, J Partilla… - Journal of medicinal …, 1999 - ACS Publications
To investigate the effect of the introduction of a 4-phenolic substituent on the δ opioid affinity and selectivity of the indolomorphinans, a range of 4-phenolic analogues of naltrindole …
Number of citations: 45 pubs.acs.org
AD Corbett, SJ Paterson, HW Kosterlitz - Opioids, 1993 - Springer
Since the discovery of the endogenous opioid peptides (Hughes et al. 1975b), our understanding of the mode of action of opioids has advanced rapidly. It is now known that in …
Number of citations: 259 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.